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Executive Summary
Ubiquitin-Specific Protease 28 (USP28) is a deubiquitinase (DUB) that has emerged as a

critical regulator of cell cycle progression and a key player in cellular stress responses. Its

activity is intricately linked to the stability of a diverse range of protein substrates, including

oncoproteins and tumor suppressors. This technical guide provides an in-depth exploration of

USP28's function in the cell cycle, detailing its role in different phases, its response to DNA

damage and mitotic stress, and its regulation. The guide includes a compilation of quantitative

data, detailed experimental protocols for studying USP28, and visualizations of the key

signaling pathways in which it is involved. Understanding the multifaceted role of USP28 is

crucial for developing novel therapeutic strategies that target cell cycle dysregulation in

diseases such as cancer.

Introduction to USP28
USP28 is a member of the ubiquitin-specific protease family of deubiquitinating enzymes,

which counteract the process of ubiquitination by removing ubiquitin moieties from substrate

proteins. This post-translational modification is a key signaling mechanism that governs protein

stability, localization, and activity. By deubiquitinating its substrates, USP28 can rescue them

from proteasomal degradation, thereby increasing their cellular abundance and functional

output.
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USP28 has a dualistic role in cellular processes, acting as both an oncogene and a tumor

suppressor depending on the cellular context and the specific substrate it targets. This duality

is particularly evident in its regulation of cell cycle progression, where it can either promote

proliferation by stabilizing pro-growth factors or induce cell cycle arrest by stabilizing tumor

suppressors.

USP28's Function Across the Cell Cycle
USP28's influence on the cell cycle is not uniform but rather phase-specific, owing to its

dynamic interactions with various cell cycle regulators.

G1/S Transition
USP28 plays a significant role in the G1/S transition, a critical checkpoint that commits the cell

to a new round of division. A key substrate of USP28 in this context is the oncoprotein c-Myc.

USP28 counteracts the action of the F-box and WD repeat domain-containing 7 (FBW7) E3

ubiquitin ligase, which targets c-Myc for degradation. By deubiquitinating and stabilizing c-Myc,

USP28 promotes the transcription of genes necessary for entry into S phase.[1]

Overexpression of USP28 has been shown to accelerate the G1/S transition. For instance, in

pancreatic cancer cells, ectopic expression of USP28 led to a significant decrease in the

G0/G1 phase cell population and a corresponding increase in the S phase population.[2]

Conversely, knockdown of USP28 resulted in an accumulation of cells in the G0/G1 phase.[2]

S and G2/M Phases
In response to DNA damage or replication stress during the S and G2 phases, USP28

participates in the DNA Damage Response (DDR). It is recruited to sites of DNA damage and

contributes to the stability of key checkpoint proteins. One of its crucial roles is the stabilization

of Claspin, a protein required for the activation of the checkpoint kinase 1 (Chk1). This

stabilization helps to maintain the G2/M checkpoint, allowing time for DNA repair.[3]

Depletion of USP28 in certain cancer cell lines, such as triple-negative breast cancer cells, has

been observed to cause an arrest in the S and G2/M phases, accompanied by the activation of

the DNA damage checkpoint.[4]

USP28 in Cellular Stress Responses
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USP28 is a key mediator of cellular responses to both DNA damage and mitotic stress, acting

to stabilize different sets of proteins to determine the cell's fate.

DNA Damage Response (DDR)
Upon DNA damage, the kinases Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-

related (ATR) are activated and phosphorylate a cascade of downstream targets to orchestrate

cell cycle arrest and DNA repair. USP28 is a substrate of ATM/ATR and is recruited to sites of

DNA damage through its interaction with the tandem BRCT domains of 53BP1.[3][5]

In the DDR, USP28 stabilizes several critical checkpoint proteins, including 53BP1 and Chk2,

thereby promoting the signaling cascade that leads to cell cycle arrest.[3] This function is

crucial for allowing the cell to repair damaged DNA before proceeding with division.

Mitotic Surveillance Pathway
USP28 is a central component of the "mitotic surveillance" or "mitotic stopwatch" pathway,

which monitors the duration of mitosis.[6] Prolonged mitosis, a form of cellular stress, can lead

to genomic instability. In response to an extended mitosis, the kinase Polo-like kinase 1 (PLK1)

promotes the formation of a complex between 53BP1, USP28, and the tumor suppressor p53.

[7]

Within this complex, 53BP1 acts as a scaffold, bringing USP28 into proximity with p53. USP28

then deubiquitinates and stabilizes p53, leading to an increase in its levels.[8][9] Stabilized p53

can then induce the expression of the cyclin-dependent kinase inhibitor p21, leading to a G1

cell cycle arrest in the subsequent cell generation.[10] This pathway ensures that cells that

have undergone a problematic mitosis do not continue to proliferate.

Quantitative Data on USP28 Function
The following tables summarize quantitative data from various studies on the effects of USP28

on cell cycle progression and protein stability.
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Cell Line
USP28
Manipulatio
n

Effect on
G0/G1
Phase

Effect on S
Phase

Effect on
G2/M Phase

Reference

AsPC-1

(Pancreatic

Cancer)

Overexpressi

on
Decrease Increase

No significant

change
[2]

BxPC-3

(Pancreatic

Cancer)

Knockdown Increase Decrease
No significant

change
[2]

MDA-MB-231

(TNBC)
Knockdown

No significant

change
Increase Increase [4]

HCC1937

(TNBC)
Knockdown

No significant

change
Increase Increase [4]

Substrate
Cellular
Context

USP28
Manipulation

Effect on
Protein Half-
life

Reference

c-Myc
A549 cells

(untreated)
- ~38.3 min [11]

c-Myc

A549 cells

(Nickel

treatment)

-
Decreased to

~29.3 min
[11]

c-Myc HeLa cells
Proteasome

inhibition

Increased from

~35 min to ~150

min

[5]

Key Signaling Pathways Involving USP28
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways in which USP28 participates.

USP28 in the DNA Damage Response
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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